(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of multiple chlorine atoms and a chromene core structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be introduced by reacting the chlorinated chromene with an appropriate amine, such as 2,4-dichloroaniline, under reflux conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antioxidant Activity: It exhibits antioxidant properties, which can be utilized in the development of therapeutic agents for oxidative stress-related diseases.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Cancer Research: It has shown potential in inhibiting the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It can be used in the formulation of pharmaceutical products with specific therapeutic properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with cellular signaling pathways, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2,4-dichlorophenyl)imino]-3-oxobutanoate: A structurally similar compound with different functional groups.
4-[(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]methylphenoxy]methylbenzonitrile: Another compound with a similar imino group but different core structure.
Uniqueness
Chlorine Substitution: The presence of multiple chlorine atoms in (2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide imparts unique chemical and biological properties, such as increased stability and enhanced biological activity.
Chromene Core: The chromene core structure is known for its diverse biological activities, making this compound a valuable candidate for various applications.
Properties
IUPAC Name |
6,8-dichloro-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2/c17-8-1-2-13(11(19)5-8)22-16-10(15(21)23)4-7-3-9(18)6-12(20)14(7)24-16/h1-6H,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNVEODZGGVXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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